6-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 6-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common synthetic route starts with the reaction of 3-aminopyrazole with a suitable brominated compound to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as:
- Pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamide
Compared to these compounds, 6-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide may exhibit unique biological activities and chemical properties due to the presence of the bromine atom and the specific substitution pattern on the pyrazole ring .
Properties
Molecular Formula |
C14H15BrN6O |
---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
6-bromo-N-[3-(4-methylpyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H15BrN6O/c1-10-6-18-20(8-10)4-2-3-16-14(22)12-5-13-17-7-11(15)9-21(13)19-12/h5-9H,2-4H2,1H3,(H,16,22) |
InChI Key |
VULXBJGUYQGQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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